哌拉非津 A

描述

Piperafizine A, commonly known as piperine, is a major active component of black pepper (Piper nigrum) and long pepper (Piper longum). It is recognized for its ability to enhance the bioavailability of drugs and has a variety of pharmacological properties, including antioxidant, anti-inflammatory, and anti-tumor activities .

Synthesis Analysis

Piperine can be isolated from pepper fruits using conventional and advanced extraction techniques. The extraction yield of piperine can be improved by optimizing the conditions such as solvent type, temperature, and extraction time. Advanced extraction approaches, such as the use of nanoparticles or lipid formulations, have been developed to enhance the bioavailability of piperine .

Molecular Structure Analysis

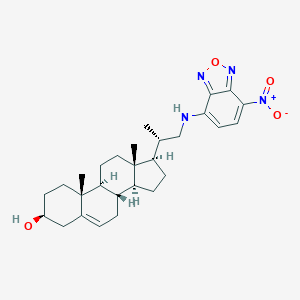

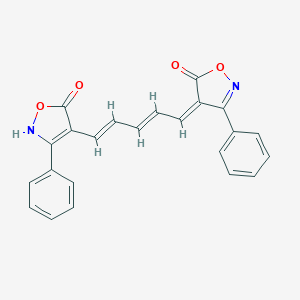

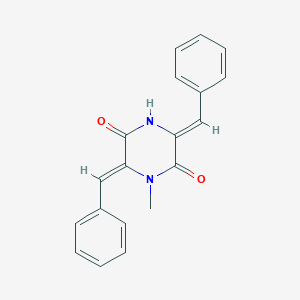

The molecular structure of piperine consists of a piperidine ring, which is a six-membered nitrogen-containing heterocycle. This structure is a privileged scaffold frequently found in biologically active compounds and is a versatile binding moiety for metal ions . Piperine's structure allows for the synthesis of various derivatives with diverse therapeutic applications .

Chemical Reactions Analysis

Piperine has been used as a starting material for chemical reactions such as acyl- and arylnitroso hetero-Diels-Alder reactions, leading to the formation of novel acyclic and heterocyclic derivatives, including pyrroles and quinoxalinones . These derivatives have been explored for their potential therapeutic applications.

Physical and Chemical Properties Analysis

Piperine is a non-toxic natural compound with poor solubility in aqueous environments, which limits its biological applications. However, its solubility and bioavailability can be improved through the development of new formulations, such as nanoparticle formulations or incorporation into lipid formulations . Piperine's interaction with DNA has been studied, revealing a minor groove mode of binding with a specificity toward AT-rich sequences .

Relevant Case Studies

Piperine has been shown to inhibit drug metabolism by acting as a nonspecific inhibitor of drug metabolism, affecting various cytochrome P-450 forms . It modulates the permeability characteristics of the intestine by inducing alterations in membrane dynamics, influencing brush border membrane fluidity, and enzyme kinetics . Piperine also inhibits the activities of platelet cytosolic phospholipase A2 and thromboxane A2 synthase, which are involved in platelet aggregation and macrophage inflammatory response . Additionally, piperine suppresses tumor cell invasion by inhibiting PKCα/ERK1/2-dependent matrix metalloproteinase-9 expression .

科学研究应用

哌嗪衍生物和配体

哌拉非津 A 属于哌嗪类,以其在生物系统中的广泛应用而闻名。哌嗪衍生物因其抗组胺、抗癌、抗菌和抗氧化特性而受到认可。它们还用于催化和金属有机框架 (MOF)。它们与金属离子结合的能力增强了它们的生物学意义,使它们在药物开发中独树一帜 (Kant & Maji, 2020)。

胡椒碱和相关衍生物

胡椒碱是一种相关化合物,表现出一系列药理活性。它调节与神经系统疾病(如癫痫和帕金森病)相关的多个靶点的活性。胡椒碱及其类似物可以通过抑制耐药机制来增强抗生素和抗癌药物的临床疗效。这突出了胡椒碱类衍生物(包括哌拉非津 A)在多种人类疾病中的治疗潜力 (Chavarria 等人,2016)。

抗肿瘤和抗炎作用

研究表明,胡椒碱(一种类似于哌拉非津 A 的化合物)在人和动物模型中具有抗炎和抗关节炎作用。这些特性表明哌拉非津 A 在治疗关节炎和其他炎症性疾病中具有潜力 (Bang 等人,2009)。此外,胡椒碱对肿瘤生长和转移表现出抑制作用,为哌拉非津 A 的潜在癌症治疗应用提供了见解 (Hwang 等人,2011)。

提高药物疗效

哌拉非津 A 与其相关化合物胡椒碱一样,可能在提高其他药物疗效方面发挥作用。已经发现胡椒碱可以增强长春花碱(一种化疗药物)的细胞毒性,这表明哌拉非津 A 可能与某些药物具有类似的协同作用 (Ogasawara 等人,1992)。

作用机制

安全和危害

未来方向

Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions. Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .

属性

IUPAC Name |

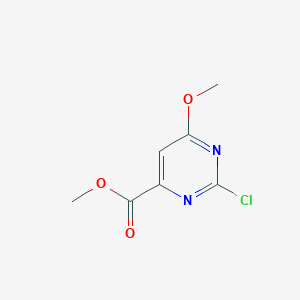

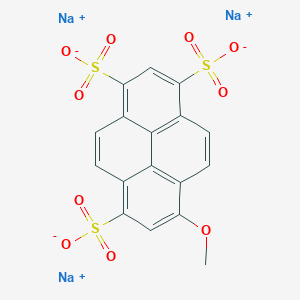

(3Z,6Z)-3,6-dibenzylidene-1-methylpiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2/c1-21-17(13-15-10-6-3-7-11-15)18(22)20-16(19(21)23)12-14-8-4-2-5-9-14/h2-13H,1H3,(H,20,22)/b16-12-,17-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DILBTCUXPAXMSM-MCOFMCJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC2=CC=CC=C2)C(=O)NC(=CC3=CC=CC=C3)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1/C(=C\C2=CC=CC=C2)/C(=O)N/C(=C\C3=CC=CC=C3)/C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Piperafizine A | |

CAS RN |

130603-59-7 | |

| Record name | Piperafizine A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130603597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of Piperafizine A's synergistic activity with Vincristine?

A1: Piperafizine A demonstrates a synergistic effect with Vincristine (VCR), a commonly used chemotherapy drug. [] This synergy means that the combined effect of both compounds on cancer cells is greater than the sum of their individual effects. [] This finding is important because it suggests that Piperafizine A could potentially enhance the efficacy of Vincristine in treating certain cancers, potentially allowing for lower, less toxic doses of Vincristine to be used.

Q2: Are there any structural analogs of Piperafizine A being investigated for anticancer activity?

A3: While the provided abstracts don't directly explore structural analogs of Piperafizine A, research has focused on the development of novel 3,6-diunsaturated 2,5-diketopiperazine (2,5-DKP) derivatives inspired by natural products like Piperafizine B and XR334. [] These compounds share structural similarities with Piperafizine A and have shown promising anticancer activities against A549 and Hela cell lines. [] This suggests that modifications to the 2,5-DKP scaffold could lead to the identification of more potent and selective anticancer agents.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoic acid](/img/structure/B149446.png)